![molecular formula C22H22ClN3O3S2 B2691381 N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207004-69-0](/img/structure/B2691381.png)

N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

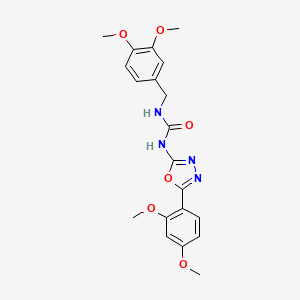

N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Several studies have evaluated the biological activities of compounds with structures related to N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide. For example, compounds containing heterocyclic carboxamides and piperazine derivatives have been investigated for their potential as antipsychotic agents due to their binding affinity to dopamine and serotonin receptors. These studies highlight the importance of such compounds in developing treatments for central nervous system disorders, including schizophrenia and depression (Norman et al., 1996), (Kowalski et al., 2017).

Chemical Reaction Catalysts

Compounds with piperazine and carboxylic acid derivatives have been developed as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high enantioselectivity and yields. This showcases their utility in facilitating chemical transformations, particularly in synthesizing enantiomerically pure compounds (Wang et al., 2006).

Biological Activity Studies

The effect of substituting carboxamide with sulfonamide in arylpiperazinylalkyl derivatives has been studied for its impact on the affinity to serotonin and dopamine receptors. These findings are crucial for designing drugs with improved selectivity and efficacy for treating psychiatric and neurological disorders (Kowalski et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinases .

Biochemical Pathways

Similar compounds have been found to interact with pathways involving mitogen-activated protein kinases .

Result of Action

Similar compounds have been found to interact with mitogen-activated protein kinases, which play a role in various cellular processes .

Propriétés

IUPAC Name |

N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3S2/c23-18-7-4-8-19(15-18)25-10-12-26(13-11-25)31(28,29)20-9-14-30-21(20)22(27)24-16-17-5-2-1-3-6-17/h1-9,14-15H,10-13,16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZNQUGBEWHTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2691298.png)

![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)

![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)

![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)

![8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2691315.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2691316.png)

![N-[4-({3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2691320.png)